4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride
Overview
Description
4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride is a chemical compound with the molecular formula C8H7ClF3N.HCl. It is known for its unique chemical structure, which includes a chloro group and a trifluoromethyl group attached to a benzylamine backbone. This compound is used in various scientific research applications due to its distinctive properties.
Mechanism of Action
Target of Action
4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride is a benzylamine derivative. Benzylamine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
The mode of action of this compound would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathway that the enzyme is involved in .
Biochemical Pathways
Without specific information on the target of this compound, it’s difficult to say which biochemical pathways it might affect. Benzylamine derivatives can be involved in a wide range of biochemical processes .
Pharmacokinetics
Factors such as its molecular weight, solubility, and chemical structure would influence these properties .
Result of Action
The molecular and cellular effects of this compound would depend on its specific mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted benzylamine derivatives.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the chloro group.
4-Chloro-3-(trifluoromethyl)benzylamine: Similar structure with a different position of the chloro group.
4-Chloro-2-(trifluoromethyl)phenylamine: Similar structure but with an amine group instead of a benzylamine group.
Uniqueness
4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
[4-chloro-2-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-3H,4,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVUTSFMWVHICM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735904 | |
Record name | 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874483-01-9 | |
Record name | 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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